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5-(Benzyloxy)-3-bromo-2-chloropyridine
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Overview
Description
5-(Benzyloxy)-3-bromo-2-chloropyridine: is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with a benzyloxy group at the 5-position, a bromine atom at the 3-position, and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-3-bromo-2-chloropyridine typically involves multiple steps:
Chlorination: The chlorination at the 2-position can be carried out using thionyl chloride or phosphorus pentachloride.
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would typically use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated pyridine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide bases.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-3-bromo-2-chloropyridine is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as anti-inflammatory drugs and immunosuppressants.
Synthesis of Pharmaceutical Compounds
- Anti-inflammatory Agents : The compound can be transformed into derivatives that exhibit significant anti-inflammatory activity. For example, studies have demonstrated that modifications on the pyridine ring enhance the efficacy against cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs .
- Immunosuppressants : Research indicates that derivatives of this compound can be developed into immunosuppressive agents, which are crucial in managing autoimmune diseases and transplant rejections .
Case Study: Synthesis of Macitentan
Macitentan, an endothelin receptor antagonist used for treating pulmonary arterial hypertension, is synthesized using intermediates derived from this compound. The synthesis involves several steps where the compound undergoes halogenation and coupling reactions to yield the final product .
The biological activities of this compound and its derivatives have been explored extensively:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds range significantly depending on structural modifications .
- Antiviral Properties : Recent studies suggest that derivatives may possess antiviral activities, making them candidates for further investigation in antiviral drug development .
Table 2: Biological Activities of Derivatives
Activity Type | Compound Type | MIC/IC50 Values | Remarks |
---|---|---|---|
Antimicrobial | Pyridine Derivative | 15.62 - 31.25 μmol/L | Effective against MRSA |
Antiviral | Pyridine Derivative | Not specified | Potential candidates for further research |
Agrochemical Applications
In addition to medicinal applications, this compound is explored in the field of agrochemicals. Its derivatives have been investigated for use as pesticides due to their ability to inhibit specific biochemical pathways in pests.
Synthesis of Pesticides
The compound can be utilized to create novel pesticides that target pests while minimizing environmental impact. Research has shown that modifications can enhance bioactivity against common agricultural pests .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-bromo-2-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the halogen atoms can influence binding affinity and specificity.
Comparison with Similar Compounds
5-(Benzyloxy)-2-chloropyridine: Lacks the bromine atom at the 3-position.
3-Bromo-2-chloropyridine: Lacks the benzyloxy group at the 5-position.
5-(Benzyloxy)-3-chloropyridine: Lacks the bromine atom at the 3-position.
Uniqueness:
- The presence of both bromine and chlorine atoms along with the benzyloxy group makes 5-(Benzyloxy)-3-bromo-2-chloropyridine unique in terms of its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-(Benzyloxy)-3-bromo-2-chloropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and research findings, including data tables and case studies.
1. Chemical Structure and Synthesis
This compound belongs to the pyridine family, characterized by a bromine and chlorine substitution on the pyridine ring along with a benzyloxy group. The general structure can be represented as follows:
Where:
- C1 = Benzyloxy group
- C2 = Bromine atom
- C3 = Chlorine atom
- C4 and C5 = Pyridine backbone
The synthesis typically involves halogenation reactions followed by etherification to introduce the benzyloxy group. Specific methods may include nucleophilic substitution reactions or coupling reactions with various benzyl derivatives.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thienopyridine derivatives have shown significant anti-proliferative effects against various cancer cell lines, such as HCT116 and MDA-MB-231. The IC50 values for these compounds ranged from 25 to 50 nM, indicating potent activity .
Table 1: Anti-Proliferative Activity of Related Compounds
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | HCT116 | TBD |
Thieno[2,3-b]pyridine Derivative A | MDA-MB-231 | 31.6 |
Thieno[2,3-b]pyridine Derivative B | HCT116 | 35.8 |
The mechanism of action often involves the inhibition of key signaling pathways associated with cell survival and proliferation, particularly targeting anti-apoptotic proteins like BCL-2 family members.
2.2 Antimicrobial Activity
Pyridine derivatives, including those with similar structures to this compound, have demonstrated antimicrobial properties against various bacterial strains. Studies have shown that compounds with halogen substitutions exhibit enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Pyridine Derivatives
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | S. aureus | TBD |
Pyridine Derivative C | E. coli | 2.18 |
Pyridine Derivative D | C. albicans | 3.08 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study focused on the evaluation of thienopyridine analogs, researchers identified that compounds exhibiting a similar substitution pattern to this compound were effective in inducing apoptosis in cancer cell lines through caspase activation and PARP cleavage . The study reported significant tumor growth inhibition in xenograft models.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of various pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds had MIC values lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Properties
Molecular Formula |
C12H9BrClNO |
---|---|
Molecular Weight |
298.56 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9BrClNO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
JXUWMYIZOZLFRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Br |
Origin of Product |
United States |
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